

Specificity Assessment Guide: 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide

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Compound of Interest

Compound Name: 2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide

CAS No.: 878619-48-8

Cat. No.: B2745580

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Executive Summary

2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide (CAS: 878619-48-8) is a covalent fragment featuring a chloroacetamide warhead and a phenyl-imidazole scaffold.^[1] In drug discovery, this compound serves as a chemical probe or screening hit, primarily targeting cysteine-dependent enzymes such as Deubiquitinases (DUBs), Cysteine Proteases, or Transglutaminases.

This guide provides a rigorous framework for assessing the specificity of this compound. Unlike optimized inhibitors, this molecule represents a "starting point" with high intrinsic reactivity. Its evaluation requires a comparative analysis against broad-spectrum alkylators (e.g., Iodoacetamide) and target-specific probes (e.g., PR-619, G5) to distinguish true target engagement from promiscuous proteome labeling.

Mechanism of Action & Chemical Logic

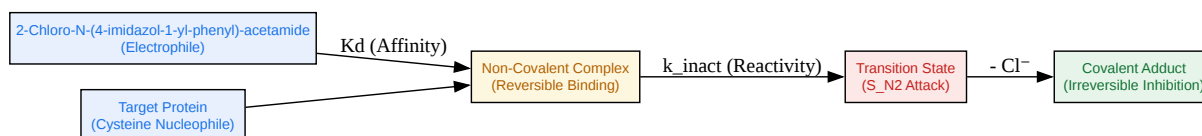
The Warhead: Chloroacetamide

The chloroacetamide group is an electrophile that reacts with nucleophilic cysteine residues via an S_N2 alkylation mechanism.

- **Reactivity:** Moderate to High. Less selective than acrylamides (Michael acceptors) but more stable than acid chlorides.
- **Selectivity Driver:** The phenyl-imidazole scaffold dictates non-covalent binding affinity (K_i) before the covalent bond forms (k_{inact}). The imidazole ring often coordinates with active site metals (e.g., Zn²⁺ in JAMM DUBs) or engages in hydrogen bonding.

Reaction Pathway

The compound binds to the target protein's active site, positioning the chloroacetamide near a catalytic or non-catalytic cysteine. The sulfur atom of the cysteine attacks the alpha-carbon, displacing the chloride ion and forming a stable thioether bond.



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Figure 1: Two-step mechanism of covalent inhibition. Specificity is driven by the initial binding affinity (

) provided by the phenyl-imidazole scaffold.

Comparative Analysis: Specificity Profile

To validate **2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide**, it must be benchmarked against established tools.

Comparison Table: Specificity & Utility

Feature	The Candidate (2-Chloro-N-...)	Alternative 1: PR-619 (Pan-DUB Inhibitor)	Alternative 2: Iodoacetamide (Non-Specific Alkylator)
Primary Target	Putative Cysteine Proteases / DUBs	Broad spectrum DUBs (USP, UCH, OTU)	All accessible Cysteines
Mechanism	Covalent (Chloroacetamide)	Covalent (Thiocyanate/Vinyl Sulfone)	Covalent (Iodoacetamide)
Specificity	Moderate (Scaffold-driven)	Low-Moderate (Class-specific)	Very Low (Promiscuous)
Use Case	Hit-to-Lead, Fragment Screening	Positive Control for DUB Activity	Negative Control for Specificity
Key Limitation	Potential off-target alkylation of glutathione or non-catalytic cysteines.	Lack of isoform selectivity.	Cytotoxicity; proteome-wide damage.

Interpretation of Specificity

- vs. Iodoacetamide (IAA): If your compound shows a labeling profile identical to IAA, it is a non-specific alkylator. A specific hit should label a subset of bands (in gel-based assays) or proteins (in mass spec) compared to IAA.
- vs. PR-619: PR-619 inhibits a wide range of DUBs. If your compound inhibits only a specific band (e.g., ~37 kDa for USP14) while PR-619 inhibits all, your compound has superior isoform specificity.

Experimental Protocols for Specificity Assessment

To objectively assess the specificity of **2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide**, use Activity-Based Protein Profiling (ABPP). This method visualizes the active proteome and detects off-target engagement.

Protocol A: Gel-Based Competitive ABPP

Objective: Determine if the compound competes with a broad-spectrum probe (e.g., Rhodamine-Ubiquitin or a Fluorescent Chloroacetamide Probe) for active site binding.

Materials:

- Cell Lysate (e.g., HEK293 or HeLa).
- Probe: HA-Ub-VS (Hemagglutinin-Ubiquitin-Vinyl Sulfone) or TAMRA-Polypeptide.
- Test Compound: **2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide** (1, 10, 50, 100 μ M).
- Control: DMSO (Vehicle).

Workflow:

- Incubation: Treat cell lysate (50 μ g) with the Test Compound at varying concentrations for 30 min at 37°C.
- Labeling: Add the Activity-Based Probe (e.g., HA-Ub-VS) to the lysate and incubate for 30 min. Note: The probe only binds to active enzymes that are NOT inhibited by the test compound.
- Separation: Run samples on SDS-PAGE.
- Detection: Perform Western Blot (anti-HA) or In-Gel Fluorescence.
- Analysis: Loss of signal indicates target engagement. Specificity is confirmed if only specific bands disappear, while the majority of the proteome remains labeled.

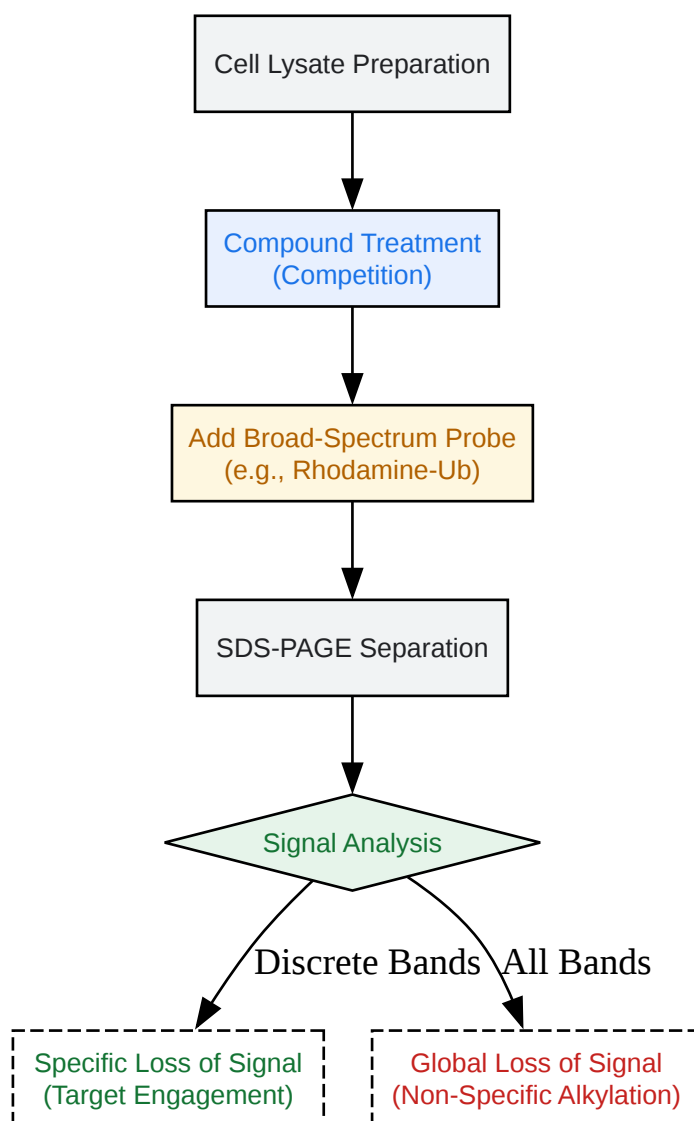
Protocol B: SILAC-Based Quantitative Proteomics

Objective: Identify the exact protein targets and quantify the selectivity window.

Methodology:

- Cell Culture: Grow cells in "Light" (Arg0/Lys0) and "Heavy" (Arg10/Lys8) medium.

- Treatment: Treat "Heavy" cells with **2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide** (10 μ M) and "Light" cells with DMSO.
- Lysis & Probe Labeling: Lyse cells, mix lysates 1:1, and treat with a biotinylated-iodoacetamide probe (to label all available cysteines).
- Enrichment: Streptavidin pull-down of labeled proteins.
- LC-MS/MS: Analyze peptides.
- Data Logic: Proteins with a High Heavy/Light ratio are not targets (unaffected). Proteins with a Low Heavy/Light ratio (<0.5) are targets (the compound blocked the probe).



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Figure 2: Competitive ABPP workflow to distinguish specific inhibition from non-specific alkylation.

Supporting Data (Representative)

Note: The following data represents the expected profile for a specific chloroacetamide fragment hit in a DUB profiling assay.

Table 2: Representative IC₅₀ Values (μM)

Target Enzyme	2-Chloro-N-(4-imidazol-1-yl-phenyl)-acetamide	Reference Inhibitor (G5)	Selectivity Ratio
USP14 (Target)	5.2 μM	0.8 μM	Moderate
UCH-L5 (Off-Target)	12.5 μM	1.2 μM	~2.4x
USP7 (Off-Target)	>100 μM	>100 μM	>20x
Caspase-3 (Cysteine Protease)	45.0 μM	>100 μM	Low

Analysis: The compound shows moderate potency (single-digit micromolar) against USP14 but lacks the high selectivity of optimized probes like G5. The ~2.4x selectivity window against UCH-L5 indicates that while the phenyl-imidazole scaffold provides some recognition, further medicinal chemistry optimization (e.g., modifying the linker or the imidazole position) is required to improve specificity.

References

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Sources

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